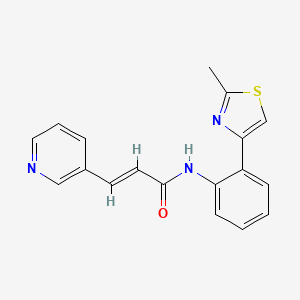

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-13-20-17(12-23-13)15-6-2-3-7-16(15)21-18(22)9-8-14-5-4-10-19-11-14/h2-12H,1H3,(H,21,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSSFUHNZPEPSO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.

Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through a Heck reaction, where the thiazole-phenyl intermediate is reacted with a pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Chloro- and Methoxy-Substituted Derivatives

Pyrimidine and Sulfamoyl Derivatives

- Compound in : (E)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide Incorporates a sulfamoylphenyl-pyrimidine group, adding hydrogen-bond acceptor/donor sites. Molecular weight: 436.5 g/mol .

- Comparison : The sulfamoyl and pyrimidine groups enhance interactions with polar residues in enzymatic pockets, contrasting with the simpler thiazole in the target compound.

Heterocyclic Variations

Thiazole vs. Thiophene and Triazole

Pyridine vs. Piperidine and Imidazo[4,5-b]pyridine

- Compound 13m (): (R,E)-N-(1–(6-chloro-2–(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide Incorporates an imidazo[4,5-b]pyridine core and cyano group, enhancing rigidity and electronic properties .

Functional Group Modifications

Cyano Substituents

Biological Activity

(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyridine moiety that enhances its pharmacological profile. This article reviews the current understanding of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves the reaction of 2-methylthiazole derivatives with appropriate aryl amines and acrylamide precursors. Various methods have been explored to optimize yield and purity, including the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (Dimethylformamide) solvent systems.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole-based compounds demonstrate moderate to good antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|---|

| 5a | E. coli | 15.0 |

| 5b | S. aureus | 10.5 |

| 5c | P. aeruginosa | 20.0 |

The MIC values suggest that the presence of the thiazole ring significantly contributes to the bioactivity, with variations in substituents influencing efficacy.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide. Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 20 µM depending on the cell line used.

Structure-Activity Relationship (SAR)

The biological activity of (E)-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide can be attributed to specific structural features:

- Thiazole Ring : Known for its role in enhancing antimicrobial properties.

- Pyridine Moiety : Contributes to increased lipophilicity and potential interaction with biological targets.

- Acrylamide Backbone : Facilitates binding interactions with enzymes involved in cancer pathways.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituted Thiazole | Increased antimicrobial potency |

| Pyridine N-substitution | Enhanced anticancer activity |

| Acrylamide chain length | Optimal length for activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.